An In-Depth Technical Guide to the Primary Structure of the Alamethicin Peptide
An In-Depth Technical Guide to the Primary Structure of the Alamethicin Peptide
Introduction
Alamethicin is a channel-forming peptide antibiotic produced by the fungus Trichoderma viride.[1] It belongs to the peptaibol family, a class of peptides characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1][2] Alamethicin is notable for its ability to form voltage-gated ion channels in lipid bilayers, a property that has made it a subject of extensive research in biophysics and membrane biology.[3][4] The primary structure of Alamethicin is crucial to its function, dictating its helical conformation and its interactions with cell membranes. This guide provides a detailed overview of the primary structure of Alamethicin, its isoforms, and the experimental methodologies used to elucidate its sequence.
Core Primary Structure of Alamethicin
The primary structure of Alamethicin is a 20-residue peptide.[5] A key feature of its sequence is the high content of the non-standard amino acid α-aminoisobutyric acid (Aib), which is known to induce a helical conformation in peptides.[2][6][7] The N-terminus of Alamethicin is blocked by an acetyl group, and the C-terminus is modified with a phenylalaninol (Pheol) residue.[8][9][10]
Post-Translational Modifications:
-
N-terminal Acetylation: The amino group of the N-terminal Aib residue is acetylated.[9][11] This modification neutralizes the positive charge at the N-terminus, which can influence the peptide's interaction with membranes and its stability.[11]
-
C-terminal Phenylalaninol: The C-terminal amino acid is phenylalaninol (Pheol), an amino alcohol derived from phenylalanine.[8][9] This feature is characteristic of peptaibols.
Alamethicin Isoforms
Alamethicin is not a single molecular entity but rather a microheterogeneous mixture of closely related isoforms.[3][5][12] These isoforms are broadly categorized into two main groups, F30 and F50, based on their chromatographic behavior.[5] The primary difference between these two families lies in the amino acid at position 18.[8]
Alamethicin F30
The F30 family of isoforms is characterized by the presence of a glutamic acid (Glu) residue at position 18, which imparts an acidic character to the peptide.[8]
Alamethicin F50
The F50 family of isoforms contains a glutamine (Gln) residue at position 18, rendering the peptide neutral.[8] Commercially available Alamethicin is often a mixture dominated by the F50 isoforms.[5]
Data Presentation: Amino Acid Sequences of Alamethicin Isoforms
The following tables summarize the amino acid sequences of the major Alamethicin F30 and F50 isoforms. The notation "Aib" is used for α-aminoisobutyric acid.
Table 1: Primary Structure of Major Alamethicin F30 Isoforms [5]
| Position | Amino Acid |
| 1 | Ac-Aib |
| 2 | Pro |
| 3 | Aib |
| 4 | Ala |
| 5 | Aib |
| 6 | Ala/Aib |
| 7 | Gln |
| 8 | Aib |
| 9 | Val |
| 10 | Aib |
| 11 | Gly |
| 12 | Leu |
| 13 | Aib |
| 14 | Pro |
| 15 | Val |
| 16 | Aib |
| 17 | Aib |
| 18 | Glu |
| 19 | Gln |
| 20 | Pheol |
Note: Position 6 shows microheterogeneity, with either Alanine (Ala) or α-Aminoisobutyric acid (Aib) being present.
Table 2: Primary Structure of Major Alamethicin F50 Isoforms [5][8]
| Position | Amino Acid |
| 1 | Ac-Aib |
| 2 | Pro |
| 3 | Aib |
| 4 | Ala |
| 5 | Aib |
| 6 | Ala/Aib |
| 7 | Gln |
| 8 | Aib |
| 9 | Val |
| 10 | Aib |
| 11 | Gly |
| 12 | Leu |
| 13 | Aib |
| 14 | Pro |
| 15 | Val |
| 16 | Aib |
| 17 | Gln |
| 18 | Gln |
| 19 | Gln |
| 20 | Pheol |
Note: Position 6 shows microheterogeneity, with either Alanine (Ala) or α-Aminoisobutyric acid (Aib) being present. The key difference from the F30 series is the Gln at position 18.
Experimental Protocols for Primary Structure Determination
The determination of the primary structure of Alamethicin was a challenging task due to its resistance to enzymatic digestion and the presence of non-standard amino acids.[3][12] A combination of chemical degradation methods, amino acid analysis, and mass spectrometry was employed.
Partial Acid Hydrolysis
Due to the resistance of Alamethicin to enzymatic cleavage, partial acid hydrolysis was a key technique used to generate smaller, overlapping peptide fragments that could be sequenced.
-
Protocol:
-
A solution of Alamethicin is prepared in concentrated hydrochloric acid (HCl).
-
The solution is incubated at an elevated temperature (e.g., 37°C) for a defined period (e.g., 24-72 hours). The duration is critical to achieve a suitable degree of fragmentation.
-
The resulting mixture of peptide fragments is then separated using techniques such as paper electrophoresis or chromatography.
-
The amino acid composition of each purified fragment is determined.
-
The sequence of the fragments is determined using methods like the Dansyl-Edman degradation.
-
The overlapping sequences of the fragments are then pieced together to deduce the full sequence of the parent peptide.
-
Amino Acid Analysis
This technique is used to determine the amino acid composition of the intact Alamethicin and its fragments.
-
Protocol:
-
The peptide sample is completely hydrolyzed to its constituent amino acids by heating in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
The hydrolysate is dried to remove the acid.
-
The amino acid mixture is then separated by ion-exchange chromatography.
-
The separated amino acids are quantified by post-column derivatization with a reagent such as ninhydrin, which forms a colored product that can be detected spectrophotometrically. The amount of each amino acid is determined by comparing the peak areas to those of a standard amino acid mixture.
-
Edman Degradation
The Edman degradation method is a sequential process for determining the amino acid sequence from the N-terminus of a peptide.
-
Protocol:
-
The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
The PTC-peptide is then treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.
-
The thiazolinone derivative is extracted and converted to the more stable phenylthiohydantoin (PTH)-amino acid.
-
The PTH-amino acid is identified by chromatography (e.g., HPLC).
-
The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.
-
Mass Spectrometry
Modern mass spectrometry techniques, particularly Electrospray Ionization (ESI-MS) and tandem mass spectrometry (MS/MS), are powerful tools for determining the sequence of peptides like Alamethicin.
-
Protocol:
-
Sample Preparation: The Alamethicin sample is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).
-
Ionization: The sample solution is introduced into the mass spectrometer via an electrospray ion source. A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates, charged peptide ions are released into the gas phase.
-
Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide ions is measured, providing the molecular weight of the different Alamethicin isoforms present in the sample.
-
Tandem Mass Spectrometry (MS/MS): Ions of a specific m/z value (corresponding to a particular isoform) are selected and fragmented by collision with an inert gas (e.g., argon or nitrogen). This process is called collision-induced dissociation (CID).
-
Fragment Ion Analysis (MS2): The m/z values of the resulting fragment ions are measured. The peptide bond cleavage occurs in a predictable manner, generating a series of fragment ions (e.g., b- and y-ions). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.
-
Sequence Determination: The amino acid sequence is deduced by analyzing the fragmentation pattern.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the determination of the primary structure of Alamethicin.
Caption: Experimental workflow for Alamethicin primary structure determination.
References
- 1. Alamethicin - Wikipedia [en.wikipedia.org]
- 2. Alamethicin and related membrane channel forming polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The primary structure of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infrared studies on the conformation of synthetic alamethicin fragments and model peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Alamethicin biosynthesis: acetylation of the amino terminus and attachment of phenylalaninol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical nature and sequence of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. The primary structure of alamethicin - PMC [pmc.ncbi.nlm.nih.gov]
